4-(Chloromethyl)-2-methoxypyridine hydrochloride
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Overview
Description
4-(Chloromethyl)-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals. It is often used as a reagent for the protection of carboxyl termini of peptides, providing a polar handle that aids in the separation and purification of peptides .
Mechanism of Action
Target of Action
Similar compounds such as chloromethyl isothiazolinones are known to be effective against a broad spectrum of microorganisms, including bacteria, yeast, and fungi .
Mode of Action
It’s worth noting that chloromethyl compounds often act as alkylating agents, reacting with various cellular components and potentially leading to cell death .
Result of Action
Given its potential as an alkylating agent, it may cause modifications to various cellular components, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the chloromethylation of 2-methoxypyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a building block for drug development.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
Uniqueness
4-(Chloromethyl)-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDWIGUXCXCNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627045 |
Source
|
Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-96-6 |
Source
|
Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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